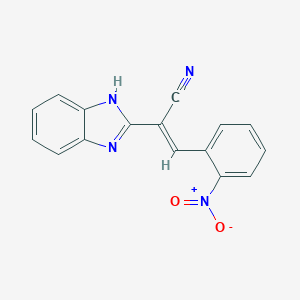![molecular formula C18H20ClN3O B236452 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of B-cell malignancies.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK also plays a role in the development and survival of B-cells. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide selectively binds to the active site of BTK, inhibiting its activity and blocking downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition to its antitumor effects, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity to normal tissues. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for the treatment of these diseases. However, like all experimental drugs, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has limitations. For example, the efficacy of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide may vary depending on the specific type of B-cell malignancy and the genetic makeup of the tumor. Additionally, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide may have unpredictable effects when combined with other drugs or therapies.
将来の方向性
There are several potential future directions for the development of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide. One direction is to evaluate the efficacy of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Another direction is to investigate the potential of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide and to develop strategies to overcome resistance. Overall, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide represents a promising therapeutic agent for the treatment of B-cell malignancies, and further research is needed to fully understand its potential.
合成法
The synthesis of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthetic route has been described in several research articles and patents. In brief, the synthesis involves the preparation of a key intermediate, followed by a series of coupling and deprotection reactions to yield the final product. The process is optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide selectively inhibits BTK activity and blocks BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
特性
製品名 |
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide |
|---|---|
分子式 |
C18H20ClN3O |
分子量 |
329.8 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-13-6-9-22(10-7-13)17-5-4-15(11-16(17)19)21-18(23)14-3-2-8-20-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,23) |
InChIキー |
RRYRASYPIBZPLK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
正規SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
